molecular formula C7H4Br4O B1331131 2,3,5,6-Tetrabromo-4-methylphenol CAS No. 37721-75-8

2,3,5,6-Tetrabromo-4-methylphenol

Cat. No.: B1331131
CAS No.: 37721-75-8
M. Wt: 423.72 g/mol
InChI Key: OMVMKSWFUQZIFD-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromo-4-methylphenol: is a brominated phenol derivative with the molecular formula C7H4Br4O and a molecular weight of 423.72 g/mol . This compound is known for its high bromine content and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrabromo-4-methylphenol can be synthesized through the bromination of 4-methylphenol (p-cresol). The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and ensuring the gradual addition of bromine to avoid over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrabromo-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,3,5,6-Tetrabromo-4-methylphenol is used as a reagent in organic synthesis, particularly in the preparation of brominated organic compounds. It serves as a building block for more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated phenols on biological systems.

Industry: Industrially, this compound is used as a flame retardant due to its high bromine content. It is incorporated into various materials to enhance their fire resistance .

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrabromo-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2,3,4,5-Tetrabromo-6-methylphenol
  • 2,3,5,6-Tetrabromo-4-nitrophenol
  • 2,3,5,6-Tetrabromo-4-chlorophenol

Comparison: 2,3,5,6-Tetrabromo-4-methylphenol is unique due to its specific substitution pattern and the presence of a methyl group. This structural feature imparts distinct chemical and physical properties compared to other brominated phenols. For example, the presence of the methyl group can influence the compound’s reactivity and its interactions with biological targets .

Properties

IUPAC Name

2,3,5,6-tetrabromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br4O/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVMKSWFUQZIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332472
Record name 2,3,5,6-Tetrabromo-4-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37721-75-8
Record name 2,3,5,6-Tetrabromo-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37721-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrabromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrabromo-p-cresol
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Synthesis routes and methods

Procedure details

4-Nitro-4-methyl-2,3,5,6-tetrabromo-2,5-cyclohexadien-1-one (2.53 g, 4.95 mmol, purity: 82.6%) was added to 6-bromo-2-naphthol (1 g, 4.5 mmol) in 40 mL of dry ether. The reaction was allowed to react for 1.5 hr at room temperature. The solid was filtered to give 2,3,5,6-tetrabromo-4-methyl-phenol (144 mg). The solution was then evaporated under vacuum. The crude mixture was dissolved in ethyl acetate and washed with water. The organic layer was dried over anhydrous Na2SO4 and filtered and the solvent removed under vacuum. 2,3,5,6-tetrabromo-4-methyl-phenol (1.2 g) was separated by recrystallization of the crude product with ethyl acetate—hexane. The mother liquid was concentrated onto Florosil and purified on a silica column (15%-20% ethyl acetate-hexane) to yield 0.731 g (61%) of the title compound as a yellow solid: mp 111-113° C.; 1H NMR (DMDO-d6): δ 7.39 (1H, d, J=9.07 Hz), 7.54 (1H, d, J=9.05 Hz), 7.75 (1H, dd, J=9.05 Hz, J=1.70 Hz), 8.03 (1H, d, J=9.14 Hz), 8.29 (1H, d, J=1.84 Hz), 11.65 (1H, s); MS (ESI) m/z 266/268 (M−H)−; IR 1350 cm−1, 1490 cm−1.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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